molecular formula C14H15N5O3S B060674 Benzotriazole-1-carboxamidinium tosylate CAS No. 163853-10-9

Benzotriazole-1-carboxamidinium tosylate

Cat. No.: B060674
CAS No.: 163853-10-9
M. Wt: 333.37 g/mol
InChI Key: AZPBDRUPTRGILK-UHFFFAOYSA-N
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Description

Benzotriazole-1-carboxamidinium tosylate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a benzotriazole moiety and a tosylate group. This compound is often used as a reagent in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzotriazole-1-carboxamidinium tosylate can be synthesized through a series of chemical reactions involving benzotriazole and tosyl chloride. The typical synthetic route involves the reaction of benzotriazole with tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Benzotriazole-1-carboxamidinium tosylate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosylate group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The benzotriazole moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: It can be used in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. The reaction conditions vary depending on the desired product but typically involve moderate temperatures and atmospheric pressure .

Major Products Formed

The major products formed from reactions involving this compound include substituted benzotriazoles, guanidines, and various heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Benzotriazole-1-carboxamidinium tosylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.

    Medicine: It is investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of neurodegenerative diseases.

    Industry: It is used as a corrosion inhibitor in the oil and gas industry and as a stabilizer in the production of polymers

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzotriazole-1-carboxamidinium tosylate is unique due to its combination of a benzotriazole moiety and a tosylate group, which imparts distinct physicochemical properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis. Its stability, reactivity, and ability to bind to various molecular targets set it apart from other similar compounds .

Properties

IUPAC Name

benzotriazole-1-carboximidamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5.C7H8O3S/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,(H3,8,9);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPBDRUPTRGILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)N=NN2C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163853-10-9
Record name Benzotriazole-1-carboxamidinium tosylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of benztriazole (11.9 g, 100 mmol), cyanamide (4.2 g, 100 mmol), and p-toluene sulfonic acid hydrate (19.2 g, 100 mmol) in dioxane was refluxed for 24 hours. The reaction mixture was allowed to cool to room temperature and was diluted with ether, stirred vigorously, then filtered. The filter cake was washed with ether and recrystallized from ethanol to give the desired product as a white solid.
Quantity
11.9 g
Type
reactant
Reaction Step One
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4.2 g
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reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is notable about Benzotriazole-1-carboxamidinium tosylate's reactivity?

A1: this compound (1) is a reagent that enables the conversion of amines to guanidines. [, ] This reaction proceeds under mild conditions and shows effectiveness for both primary and secondary amines. []

Q2: Are there any advantages to using this compound for guanidine synthesis compared to other methods?

A2: While the abstracts provided do not delve into comparative studies, they highlight that this compound offers a "novel," "effective," and "convenient" method for guanidine synthesis. [] This suggests advantages over existing methodologies, but further research would be needed to specify these benefits.

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